

# physical and chemical properties of DL-valine

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## Compound of Interest

Compound Name: DL-valine

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **DL-Valine**

## Introduction

**DL-Valine** is a racemic mixture of the D- and L-enantiomers of valine, an essential branched-chain amino acid (BCAA).[1] As a fundamental building block of proteins, valine plays a critical role in muscle metabolism, tissue repair, and energy production.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of **DL-valine**, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

## General and Physicochemical Properties

**DL-Valine** is a white, odorless crystalline powder.[1][3] It is classified as a nonpolar, hydrophobic amino acid due to its isopropyl side chain.[2][4] This hydrophobicity influences its role in protein structure, where it is typically found in the interior of proteins.[4]

## Data Summary

The quantitative physical and chemical properties of **DL-valine** are summarized in the tables below.

Table 1: General Properties of **DL-Valine**

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	[3][5][6]
Molecular Weight	117.15 g/mol	[1][3][7]
CAS Registry Number	516-06-3	[3][5]
Appearance	White Crystalline Powder	[1][3]
Odor	Odorless	[1][3]

Table 2: Physical Properties of **DL-Valine**

Property	Value	Reference(s)
Melting Point	295 °C (decomposes)	[3][8]
283.5-285 °C	[5]	
298 °C (decomposes)	[9]	
Water Solubility	68 g/L	[3]
85 g/L	[9]	
Solubility in Other Solvents	Insoluble in ether; very slightly soluble in alcohol.	[1][7]
Density	1.31 g/cm <sup>3</sup>	[3][5]

Table 3: Chemical Properties of **DL-Valine**

Property	Value	Reference(s)
pKa <sub>1</sub> (α-carboxyl group)	2.32 (at 25°C)	[3][9]
pKa <sub>2</sub> (α-amino group)	9.61 - 9.62 (at 25°C)	[3][9]
LogP	0.29	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **DL-valine**.

Table 4: Spectroscopic Data for **DL-Valine**

Spectroscopy	Data Highlights	Reference(s)
$^1\text{H}$ NMR (in $\text{D}_2\text{O}$ )	Chemical shifts (ppm): $\sim 3.61$ ( $\alpha\text{-H}$ ), $\sim 2.26$ ( $\beta\text{-H}$ ), $\sim 1.05$ and $\sim 0.99$ ( $\gamma\text{-CH}_3$ )	[10]
$^{13}\text{C}$ NMR (in $\text{D}_2\text{O}$ )	Signals for all five carbon atoms are observable.	[5][11]
Infrared (IR)	Characteristic absorption bands for amino ( $\text{NH}_2/\text{NH}_3^+$ ) and carboxylate ( $\text{COO}^-$ ) functional groups are present.	[5][12][13]

## Experimental Protocols

Standardized methodologies are essential for the accurate determination of the physicochemical properties of amino acids.

## Solubility Determination

The solubility of an amino acid can be determined qualitatively and quantitatively.

- **Qualitative Method:** This simple method involves adding a small amount of the protein sample to various solvents in test tubes.[14] The mixture is agitated and allowed to stand. [14] A positive result (soluble) is indicated by a clear solution, while a negative result (insoluble) is indicated by a cloudy solution or the presence of a precipitate.[14]
- **Quantitative Method:** For precise measurements, especially for amino acids with low solubility, advanced techniques are required. A common procedure involves preparing a saturated solution by agitating an excess of the amino acid in the solvent at a constant temperature until equilibrium is reached.[15] The undissolved solute is then removed by

filtration or centrifugation. The concentration of the dissolved amino acid in the supernatant is measured using a suitable analytical technique, such as Ultra-Performance Liquid Chromatography (UPLC) or a spectrophotometric method involving derivatization with ninhydrin.[15]

## Melting Point Determination

The melting point of **DL-valine** is typically determined using a melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. For **DL-valine**, it is important to note that the compound decomposes upon melting, which is a characteristic feature.[3]

## pKa Determination via Titration

The acid dissociation constants (pKa values) of valine's ionizable carboxyl and amino groups are determined by acid-base titration.

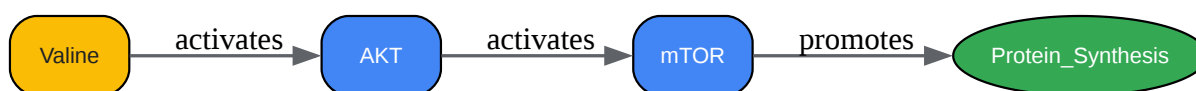
- Principle: An aqueous solution of **DL-valine** is titrated with a standardized strong acid (e.g., HCl) and, in a separate experiment, with a standardized strong base (e.g., NaOH).[16][17] The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.[16][17]
- Procedure:
  - A known volume and concentration of **DL-valine** solution is placed in a beaker with a magnetic stirrer.[17]
  - The initial pH of the solution is recorded.[17]
  - For titration with acid, standardized HCl is added in small increments from a burette, and the pH is recorded after each addition until the pH drops to approximately 1.6.[16][17]
  - For titration with base, a fresh sample of the valine solution is titrated with standardized NaOH, with the pH being recorded after each increment until it reaches about 12.5.[16][17]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The curve will show two buffering regions. The pKa values are determined from the

midpoints of these plateaus, which correspond to the pH where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[17][18]

## Visualization of Pathways and Workflows

### Valine-Related Signaling Pathway

Valine, as a BCAA, is involved in key metabolic signaling pathways. It promotes protein synthesis by activating the AKT/mTOR signaling pathway.[19]

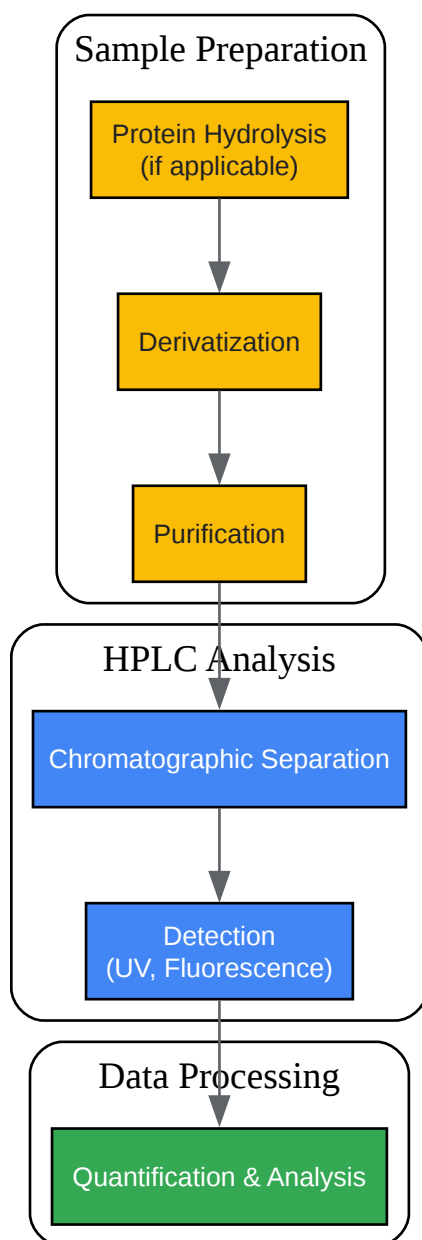


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Caption: Valine activates the AKT/mTOR pathway to promote protein synthesis.

## Experimental Workflow for Amino Acid Analysis

In drug development and research, accurate quantification of amino acids is crucial.[20] High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[21] A typical workflow is outlined below.



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Caption: General workflow for amino acid analysis using HPLC.

## Conclusion

This guide provides essential technical data on the physical and chemical properties of **DL-valine**. The tabulated properties, detailed experimental protocols, and visualized pathways offer a valuable resource for professionals in research and pharmaceutical development. A

thorough understanding of these core characteristics is fundamental for applications ranging from peptide synthesis and protein structure analysis to metabolic research and the formulation of therapeutic agents.

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